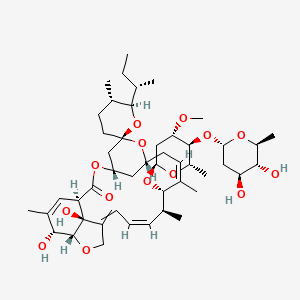

3''-O-Desmethyldihydroavermectin B1a

Vue d'ensemble

Description

“3’'-O-Desmethyldihydroavermectin B1a” is a chemical compound with the molecular formula C47H72O14. It is a derivative of avermectin, which is a group of drugs that occur naturally as a product of fermenting Streptomyces avermitilis, an actinomycetes, isolated from the soil .

Synthesis Analysis

The total synthesis of avermectin B1a, a closely related compound, has been achieved . The synthesis involved the construction of the hexahydrobenzofuran and spiroacetal segments, as well as the C8–C11 E,E-diene .Molecular Structure Analysis

The molecular structure of “3’'-O-Desmethyldihydroavermectin B1a” is complex, with a molecular weight of 861.1 g/mol.Applications De Recherche Scientifique

Genetic Engineering in Drug Production

Genetic engineering has been pivotal in advancing the production of drugs like ivermectin, a derivative of avermectin, which is significantly related to 3''-O-Desmethyldihydroavermectin B1a. The study by Zhang et al. (2006) exemplifies this by detailing the construction of ivermectin producers through domain swaps of avermectin polyketide synthase in Streptomyces avermitilis. This method has been suggested to potentially allow for the low-cost production of ivermectin, a drug important in human and veterinary medicine, through fermentation, circumventing the need for costlier chemical synthesis processes (Zhang et al., 2006).

Fermentation and Domain Exchange in Drug Synthesis

The work of Gaisser et al. (2003) further underscores the potential of genetic manipulation in drug production. Their research demonstrates the direct production of ivermectin-like drugs through domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis. This method offers a more direct biological route to valuable drugs like ivermectin, bypassing the need for chemical hydrogenation processes, potentially making drug production more efficient and cost-effective (Gaisser et al., 2003).

Biotechnological Applications in Health and Diagnosis

The ability to engineer biological molecules opens avenues in diagnostics and treatment. For example, Charest-Morin & Marceau (2016) developed biotechnological fluorescent ligands of the Bradykinin B1 receptor. These ligands, composed of a fluorescent protein extended by a spacer peptide and a peptide agonist or antagonist, are designed for potential applications in diagnostic cytofluorometry, histology, and drug delivery. This innovation exemplifies the versatility of biotechnological approaches in developing diagnostic and therapeutic tools (Charest-Morin & Marceau, 2016).

Drug Delivery Mechanisms

The development of carriers for drug delivery, like the non-covalent peptide-based carrier described by Morris et al. (2007), is another key area. Their carrier, Pep-3, forms stable nano-size complexes with peptide-nucleic acid analogues and promotes efficient delivery into a variety of cell lines without cytotoxicity, showcasing the potential of peptide-based delivery technologies for therapeutic applications (Morris et al., 2007).

Safety And Hazards

Orientations Futures

Avermectin B1a, a closely related compound, has shown potential anti-proliferative and anticancer effects in HCT-116 cells via enhancing the stability of microtubules . This suggests that “3’'-O-Desmethyldihydroavermectin B1a” and other avermectin derivatives could be used as promising microtubule-targeting agents for the development of future anticancer drugs .

Propriétés

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12-[(2R,4S,5S,6S)-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72O14/c1-10-24(2)42-27(5)16-17-46(61-42)22-33-19-32(60-46)15-14-26(4)41(58-38-21-36(53-9)43(30(8)56-38)59-37-20-35(48)40(50)29(7)55-37)25(3)12-11-13-31-23-54-44-39(49)28(6)18-34(45(51)57-33)47(31,44)52/h11-14,18,24-25,27,29-30,32-44,48-50,52H,10,15-17,19-23H2,1-9H3/b12-11-,26-14-,31-13?/t24-,25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQZPTGPMUJFGY-ZHAVRHPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3''-O-Desmethyldihydroavermectin B1a | |

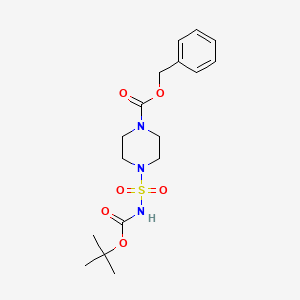

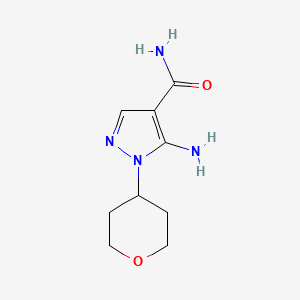

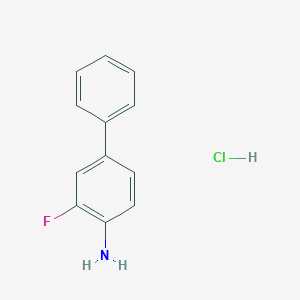

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)

![2-ethoxy-4-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B1437414.png)

![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)

![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)

![2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1437424.png)

![N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1437425.png)